molecular formula C19H20N2O B5579669 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol

3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol

Cat. No.: B5579669
M. Wt: 292.4 g/mol
InChI Key: GJRLAFXGKXGLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol, also known as BMQ, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse pharmacological properties.

Scientific Research Applications

Catalytic Applications

The research into quinolinol derivatives, similar to 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol, has revealed their significant potential in catalysis, particularly in asymmetric hydrogenation. For instance, ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline and related compounds have demonstrated high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. These catalysts have shown practical utility in the preparation of chiral pharmaceutical ingredients, indicating the relevance of quinolinol derivatives in synthesizing complex molecules (Imamoto et al., 2012).

Green Chemistry and Synthesis

The move towards environmentally friendly synthesis methods has also seen the application of quinolinol derivatives. An innovative approach using lemon juice as both solvent and catalyst for the synthesis of quinoxalinones and benzoxazin-ones showcases the potential of quinolinol derivatives in green chemistry. This method highlights the efficiency and environmental benefits of using natural catalysts in chemical synthesis, producing less waste and exhibiting excellent green chemistry metrics (Petronijevic et al., 2017).

Material Science

In material science, the systematic substitution of methyl groups in metal tris(8-quinolinolato) chelates, a close relative of quinolinol derivatives, has been studied for their photoluminescence and thermal properties. Such research indicates the potential of quinolinol derivatives in developing materials with specific electronic and luminescent properties, crucial for applications like organic light-emitting devices (Sapochak et al., 2001).

Antimicrobial Research

Quinolinol derivatives have been explored for their antimicrobial properties as well. For instance, the synthesis of various quinazolinone derivatives and their evaluation for antiviral activity underscores the potential of quinolinol derivatives in developing new antimicrobial agents. This research area is particularly relevant in the context of increasing microbial resistance to existing drugs, highlighting the importance of novel antimicrobial compounds (Gao et al., 2007).

Safety and Hazards

As with any chemical compound, handling “3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol” should be done with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and storing the compound in a cool, well-ventilated place .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many quinoline derivatives , it could be of interest in the field of medicinal chemistry.

Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14-17(13-21(2)12-15-8-4-3-5-9-15)19(22)16-10-6-7-11-18(16)20-14/h3-11H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRLAFXGKXGLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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